molecular formula C14H9FN2O2 B8036571 2-((2-Fluoropyridin-3-yl)methyl)isoindoline-1,3-dione

2-((2-Fluoropyridin-3-yl)methyl)isoindoline-1,3-dione

Cat. No.: B8036571
M. Wt: 256.23 g/mol
InChI Key: OVQXIJMDSHPXPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-Fluoropyridin-3-yl)methyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline-1,3-dione core structure with a 2-fluoropyridin-3-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Fluoropyridin-3-yl)methyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common approach is the reaction of 2-fluoropyridine-3-methanol with phthalic anhydride in the presence of a suitable catalyst, such as SiO2-tpy-Nb, under reflux conditions in a solvent mixture of isopropanol and water . This method yields the desired isoindoline-1,3-dione derivative with moderate to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as solventless conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-((2-Fluoropyridin-3-yl)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted isoindoline-1,3-diones, depending on the specific reagents and conditions used .

Scientific Research Applications

2-((2-Fluoropyridin-3-yl)methyl)isoindoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-Fluoropyridin-3-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluoropyridine moiety enhances its binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

    N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Fluoropyridine derivatives: Compounds with fluoropyridine moieties exhibit similar reactivity and applications but may have different core structures.

Uniqueness

2-((2-Fluoropyridin-3-yl)methyl)isoindoline-1,3-dione is unique due to the combination of its isoindoline-1,3-dione core and fluoropyridine substituent, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-[(2-fluoropyridin-3-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O2/c15-12-9(4-3-7-16-12)8-17-13(18)10-5-1-2-6-11(10)14(17)19/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQXIJMDSHPXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(N=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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